molecular formula C18H14ClN5O2 B11606348 N-{4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11606348
M. Wt: 367.8 g/mol
InChI Key: SZHPHAFNBHMVCL-UHFFFAOYSA-N
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Description

N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a benzodiazole ring fused with an oxadiazole ring, imparts it with distinctive chemical and biological properties.

Preparation Methods

The synthesis of N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 2-chlorobenzylamine with 2-aminobenzophenone to form the benzodiazole intermediate. This intermediate is then reacted with chloroacetic acid to introduce the acetamide group. Finally, the oxadiazole ring is formed through cyclization with appropriate reagents under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE lies in its combined benzodiazole and oxadiazole rings, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-[4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H14ClN5O2/c1-11(25)20-17-16(22-26-23-17)18-21-14-8-4-5-9-15(14)24(18)10-12-6-2-3-7-13(12)19/h2-9H,10H2,1H3,(H,20,23,25)

InChI Key

SZHPHAFNBHMVCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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